molecular formula C9H15N3S B2533845 3-((4,6-Dimethylpyrimidin-2-yl)thio)propan-1-amine CAS No. 941243-71-6

3-((4,6-Dimethylpyrimidin-2-yl)thio)propan-1-amine

Cat. No.: B2533845
CAS No.: 941243-71-6
M. Wt: 197.3
InChI Key: VNCAMVIEMNVYBZ-UHFFFAOYSA-N
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Description

3-((4,6-Dimethylpyrimidin-2-yl)thio)propan-1-amine is a chemical compound characterized by the presence of a pyrimidine ring substituted with methyl groups at positions 4 and 6, and a thiopropylamine side chain at position 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4,6-Dimethylpyrimidin-2-yl)thio)propan-1-amine typically involves the reaction of 4,6-dimethylpyrimidine-2-thiol with 3-chloropropan-1-amine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the thiol group attacks the carbon atom of the chloropropylamine, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-((4,6-Dimethylpyrimidin-2-yl)thio)propan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrimidine ring can be reduced under specific conditions.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.

    Substitution: Alkyl halides or acyl chlorides can be used as reagents for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: N-alkylated or N-acylated derivatives.

Scientific Research Applications

3-((4,6-Dimethylpyrimidin-2-yl)thio)propan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-((4,6-Dimethylpyrimidin-2-yl)thio)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The thiopropylamine side chain may facilitate binding to these targets, leading to modulation of their activity. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4,6-Dimethylpyrimidine-2-thiol
  • 3-(Pyrimidin-2-ylthio)propan-1-amine
  • 4,6-Dimethylpyrimidine-2-thioalkylamides

Uniqueness

3-((4,6-Dimethylpyrimidin-2-yl)thio)propan-1-amine is unique due to the specific combination of the pyrimidine ring and the thiopropylamine side chain, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-(4,6-dimethylpyrimidin-2-yl)sulfanylpropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3S/c1-7-6-8(2)12-9(11-7)13-5-3-4-10/h6H,3-5,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNCAMVIEMNVYBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCCCN)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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